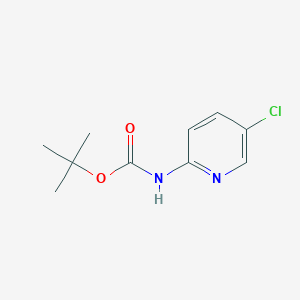![molecular formula C11H14N4 B1373313 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1147746-77-7](/img/structure/B1373313.png)
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
説明
The compound “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms . The compound is likely to have similar properties to other triazole derivatives, which are known for their broad range of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline”, often involves the use of “Click” chemistry and Suzuki-Miyaura cross-coupling reactions . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” can be analyzed using various spectroscopic techniques. The presence of the 1,2,4-triazole ring and the propan-2-yl group can be confirmed by 1H-NMR and Mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” are likely to be similar to those of other 1,2,4-triazole derivatives. These compounds are known to undergo various reactions, including those with carbonic anhydrase-II enzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” can be inferred from related compounds. For instance, 2,6-Diisopropylaniline, a related compound, is a colorless liquid .科学的研究の応用
Triazole Derivatives and Their Importance
Triazole derivatives, including structures similar to 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, are of significant interest in scientific research due to their diverse biological activities and potential therapeutic applications. Triazole compounds are known for their stability and the ability to undergo various chemical modifications, making them versatile scaffolds in drug discovery and other applications (Ferreira et al., 2013).
Environmental Applications
The remediation of aniline and its derivatives from wastewater is a critical environmental concern. Aniline compounds, including those related to 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, are used extensively in the pharmaceutical and dye industries, necessitating efficient removal methods from waste streams to mitigate their harmful effects on public health and aquatic ecosystems. Advanced oxidation processes (AOPs) have been identified as cost-effective and efficient technologies for this purpose (Chaturvedi & Katoch, 2020).
Biological and Chemical Properties
The exploration of 1,2,4-triazole derivatives has shown that these compounds exhibit a broad range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The chemical versatility of triazoles allows for the synthesis of biologically active substances with potential applications in various therapeutic areas (Ohloblina, 2022).
Synthetic Routes and Applications
The synthesis of 1,4-disubstituted 1,2,3-triazoles, which share a similar triazole core with 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, is of particular interest due to their applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. These compounds demonstrate significant interactions with biological targets due to their ability to engage in hydrogen bonding and dipole-dipole interactions (Kaushik et al., 2019).
将来の方向性
特性
IUPAC Name |
2-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-5-3-4-6-9(8)12/h3-7H,12H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXJICYQPAOGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



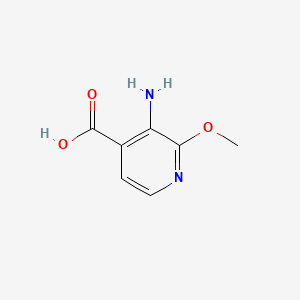
![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)
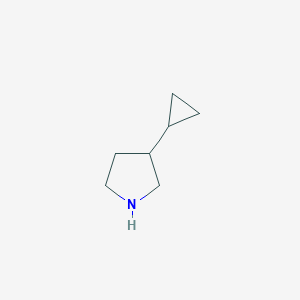
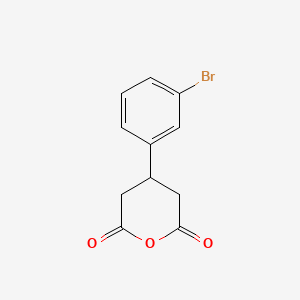
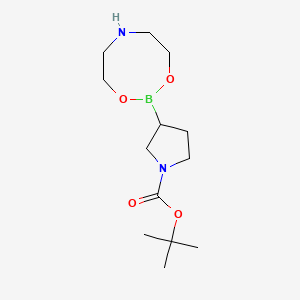
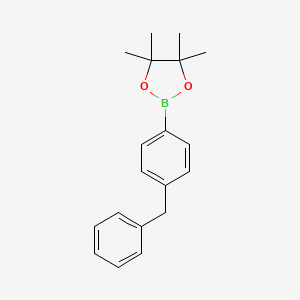
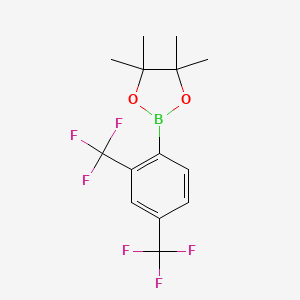
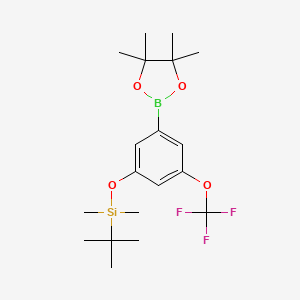
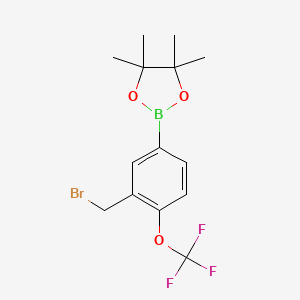
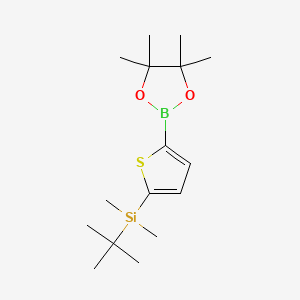
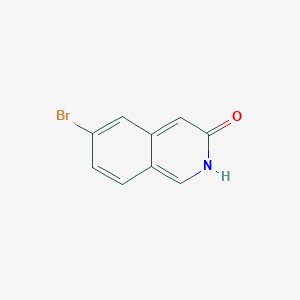
![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)
![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)
